1-Methylthioguanine
概要
準備方法
化学反応の分析
反応の種類
メチオグアニンは、次のようなさまざまな化学反応を起こします。
酸化: メチオグアニンは酸化されて異なる代謝産物を形成することができます。
還元: 還元反応は、メチオグアニンをその活性型に変換することができます。
置換: 置換反応は、メチオグアニンの構造を修飾してその効力を高めることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、ヒポキサンチン-グアニンホスホリボシルトランスフェラーゼ(HGPRTase)とチオプリンS-メチルトランスフェラーゼ(TPMT)があります . これらの酵素は、メチオグアニンの代謝と活性化において重要な役割を果たします。
生成される主要な生成物
これらの反応から生成される主要な生成物には、治療用量で細胞内に高濃度に達する6-チオグアニリル酸(TGMP)があります . 他の生成物には、細胞に細胞毒性がある6-チオグアニンヌクレオチド(6-TGN)があります .
科学的研究の応用
メチオグアニンは、次のものを含む、幅広い科学研究における応用があります。
化学: プリン類似体とその反応を研究するためのモデル化合物として使用されます。
生物学: DNAおよびRNAの阻害におけるその役割とその細胞プロセスへの影響について調査されています。
作用機序
類似化合物との比較
メチオグアニンは、アザチオプリンやメルカプトプリンを含むチオプリンファミリーに属しています . これらの化合物と比較して、メチオグアニンはより高い効力とより速い作用を持っています . メチオグアニンは、DNAとRNAを阻害する能力においてユニークであり、強力な抗腫瘍剤です .
類似化合物のリスト
- アザチオプリン
- メルカプトプリン
- 6-チオグアニン
結論
メチオグアニンは、医学、化学、および産業において重要な用途を持つ多用途な化合物です。その独自の作用機序とそのさまざまな化学反応を起こす能力は、科学研究と治療における貴重なツールとなっています。
生物活性
1-Methylthioguanine (1-MTG) is a derivative of thioguanine, a purine analogue that plays a significant role in the pharmacological treatment of various malignancies, particularly in the context of leukemia and inflammatory bowel diseases (IBD). This article explores the biological activity of 1-MTG, focusing on its mechanisms of action, therapeutic applications, safety profiles, and relevant case studies.
1-MTG exerts its biological effects primarily through its metabolism and incorporation into nucleic acids. The compound is activated intracellularly by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to form 6-methylthioguanine nucleotides (6-MTGN), which can be incorporated into DNA and RNA. This incorporation leads to:
- Inhibition of DNA synthesis : 6-MTGN interferes with DNA replication and repair mechanisms, ultimately inducing apoptosis in rapidly dividing cells.
- Immunosuppression : The metabolites inhibit lymphocyte proliferation by affecting GTPase activity, which is crucial for T-cell function and immune response regulation .
Pharmacogenetics and Variability in Response
The enzyme thiopurine S-methyltransferase (TPMT) plays a critical role in the metabolism of thiopurines, including 1-MTG. Genetic polymorphisms in TPMT can lead to significant variability in patient responses to thiopurines:
- High TPMT activity : Patients with high TPMT activity may experience reduced efficacy due to rapid metabolism of active metabolites.
- Low TPMT activity : Conversely, patients with low TPMT activity are at increased risk for toxicity due to accumulation of active metabolites .
Therapeutic Applications
1-MTG is primarily utilized in the treatment of:
- Acute lymphoblastic leukemia (ALL) : It is often used as part of combination chemotherapy regimens.
- Inflammatory bowel disease (IBD) : It serves as a second-line agent for patients who do not tolerate conventional thiopurines like azathioprine or mercaptopurine .
Safety Profile
The safety profile of 1-MTG has been assessed through various studies, particularly focusing on its adverse effects:
- Common Adverse Effects : These include myelosuppression, hepatotoxicity, and pancreatitis. In pediatric populations, studies have shown that 1-MTG can be a safer alternative for patients with prior thiopurine-induced pancreatitis .
- Long-term Risks : While short-term safety appears favorable, long-term studies are necessary to fully understand the risk of malignancies associated with prolonged use .
Case Study 1: Pediatric IBD Management
A retrospective study involving 36 children with IBD on 1-MTG revealed that it was well-tolerated compared to conventional therapies. The median dosage was 15 mg/day, with only five adverse events reported during follow-up. Notably, none of the patients who previously experienced pancreatitis from azathioprine had similar reactions while on 1-MTG .
Case Study 2: Adult Leukemia Treatment
In adult patients with ALL treated with combination chemotherapy including 1-MTG, significant improvements in remission rates were observed. However, close monitoring for myelosuppression was necessary due to the high risk associated with thiopurines .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of 1-MTG:
特性
IUPAC Name |
2-amino-1-methyl-7H-purine-6-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUTXZSKZCQABC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C2=C(N=CN2)N=C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937285 | |
Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-87-2, 16714-57-1, 86243-64-3 | |
Record name | Guanine, methylthio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Purine-6-thione, 2-amino-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylthioguanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Sarcin from aspergillus giganteus | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。